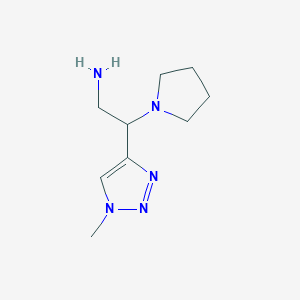![molecular formula C10H8N2OS B2716261 1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone CAS No. 478064-96-9](/img/structure/B2716261.png)
1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone
Overview
Description
“1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Scientific Research Applications
Coordination Chemistry and Complex Molecule Synthesis
The chemistry and properties of compounds related to "1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone" are significant in coordination chemistry. These compounds, including 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, are explored for their preparation procedures, properties, and the formation of complex compounds. Their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities highlight the vast potential in scientific research applications, including the development of new materials and catalysts (Boča, Jameson, & Linert, 2011).
Optical Sensors and Biological Applications
Derivatives of thiazole, a core component of the chemical , have been extensively utilized in the creation of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable as exquisite sensing materials. These derivatives also hold a range of biological and medicinal applications, showcasing their versatility in scientific research beyond traditional chemical studies (Jindal & Kaur, 2021).
Synthetic Chemistry and Biological Activity
The compound's relevance extends into synthetic chemistry, where its derivatives are explored for various biological activities. Enaminoketones and enaminothiones, related to the core structure of "this compound," are investigated for their role as intermediates in synthesizing heterocycles and natural products. These compounds are crucial in the enantioselective preparation of highly functionalized compounds, highlighting their importance in the development of new drugs and materials with potential biological activities (Negri, Kascheres, & Kascheres, 2004).
Mechanism of Action
Target of Action
Thiazole derivatives, which include 1-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-1-ethanone, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of this compound.
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it can be inferred that this compound could potentially have a range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone are largely influenced by its thiazole core. Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . For instance, thiazoles have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs
Cellular Effects
Given its structural similarity to other thiazoles, it may influence cell function through its interactions with various cellular components It could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
Thiazoles are known to interact with various enzymes and cofactors , suggesting that this compound could potentially be involved in various metabolic pathways
Properties
IUPAC Name |
1-(2-pyridin-3-yl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c1-7(13)9-6-12-10(14-9)8-3-2-4-11-5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKIMVYKEBGSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
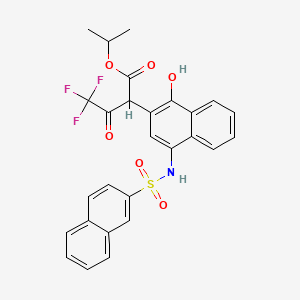
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid](/img/structure/B2716179.png)

![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2716184.png)
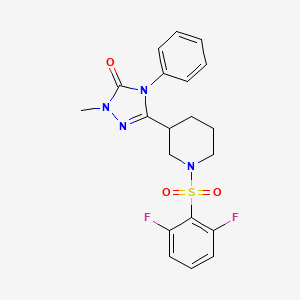
![Methyl 2-[6-(3,4-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2716189.png)
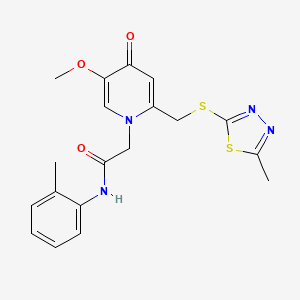
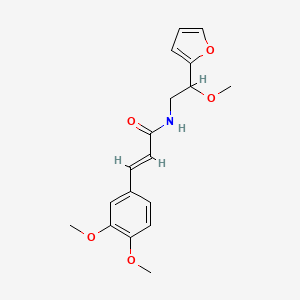
![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2716194.png)
![[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride](/img/structure/B2716196.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2716197.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2716198.png)
![1-((4-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2716199.png)
